![molecular formula C18H26N2O2 B2711247 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 951472-05-2](/img/structure/B2711247.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound . It is an impurity of Cilostazol . The molecule contains a total of 52 bonds. There are 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is complex with multiple bonds and rings . It has a total of 52 bonds, including 28 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 (thio-) carbamate (aromatic) .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, represent a class of 'privileged scaffolds' frequently encountered in both natural substances and therapeutic drugs. Initially recognized for neurotoxic properties, this class has evolved to demonstrate significant therapeutic potential, notably in neuroprotection and anticancer activities. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the clinical significance of tetrahydroisoquinolines in oncology. Their broad therapeutic applicability extends to combating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their versatility in drug discovery (Singh & Shah, 2017).
Isoquinoline N-oxides in Drug Discovery
Isoquinoline N-oxides and their derivatives have emerged as potent candidates for the development of novel drugs targeting a range of diseases. Their pharmacological profile includes antimicrobial, antibacterial, and antitumor activities. These compounds have been explored for their potential in addressing various therapeutic needs, highlighting the isoquinoline scaffold's significance in medicinal chemistry and the potential for the development of new therapeutic agents with diverse applications (Dembitsky et al., 2015).
Tetrahydroquinoline Derivatives in Malaria Treatment
Research has identified tetrahydroquinoline derivatives as promising scaffolds for antimalarial drug development. These compounds, through their interaction with key biological targets, have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism involves inhibition of essential parasitic enzymes, showcasing a novel approach in the fight against this pervasive disease. This highlights the potential of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, in contributing to the development of new antimalarial therapies (Sharma, 2017).
Propriétés
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-6-11-20-15-9-8-14(19-17(22)18(2,3)4)12-13(15)7-10-16(20)21/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWNDOLMTAWDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.